Hongoquercin A was first isolated from the fungus LL-23G227, where it was identified as a new antibacterial agent. The compound is closely related to other metabolites found in fungi, particularly those that exhibit bioactive properties. Its isolation has prompted further studies into its chemical and biological characteristics.
Hongoquercin A falls under the classification of meroterpenoids, which are hybrid compounds formed from both terpenoid and non-terpenoid components. This class of compounds often exhibits diverse biological activities, making them significant in pharmaceutical research.
The synthesis of Hongoquercin A has been accomplished through various methods, showcasing the versatility of synthetic organic chemistry. Key methods include:
Hongoquercin A possesses a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C₁₈H₁₈O₄, indicating the presence of several hydroxyl groups that contribute to its biological activity.
The molecular weight of Hongoquercin A is approximately 298.33 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to elucidate its structure and confirm its absolute configuration .
Hongoquercin A participates in various chemical reactions that can modify its structure or enhance its activity. Notable reactions include:
In particular, halonium-induced cyclizations have been highlighted for their ability to create complex cyclic structures efficiently, which are pivotal in forming the backbone of meroterpenoids like Hongoquercin A .
The mechanism by which Hongoquercin A exerts its antibacterial effects involves disruption of bacterial cell membranes. It has been shown to cause membrane damage in Gram-positive bacteria, leading to cell lysis.
Studies indicate that Hongoquercin A exhibits moderate activity against a range of Gram-positive bacterial strains. The specific pathways through which it interacts with bacterial membranes are still under investigation but are believed to involve interactions with lipid components .
Hongoquercin A is typically presented as a crystalline solid at room temperature. Its melting point and solubility characteristics are crucial for understanding its stability and formulation in pharmaceutical applications.
The compound is sensitive to light and air, necessitating careful handling during synthesis and storage. It exhibits notable solubility in organic solvents, which is advantageous for extraction and purification processes.
Relevant data on solubility indicates that Hongoquercin A can be dissolved in common organic solvents like ethanol and methanol, facilitating its use in various experimental setups .
Hongoquercin A has potential applications in several scientific fields:
Hongoquercin A was first isolated in 1998 from the fermentation broth of an unidentified fungus designated LL-23G227 [2] [4]. This discovery occurred during targeted screening for novel antibiotics, with the fungus cultivated under optimized conditions: a temperature of 22°C and a dextrose-supplemented medium. Under these parameters, hongoquercin A reached production titers of ~2.1 g/L, while its analog hongoquercin B was produced at significantly lower levels (~0.02 g/L) [4]. Structurally related metabolites were previously identified in brown algae (Dictyopteris undulata) and dictyoceratid sponges (Smenospongia spp.), suggesting convergent biosynthetic pathways across phylogenetically distant organisms [2] [5].
Table 1: Fermentation Characteristics of Hongoquercin A
Parameter | Value |
---|---|
Producing Organism | Unidentified fungus LL-23G227 |
Optimal Temperature | 22°C |
Titer of Hongoquercin A | 2.1 g/L |
Titer of Hongoquercin B | 0.02 g/L |
Yield-Enhancing Factor | Dextrose supplementation |
Hongoquercin A (C₂₃H₃₂O₄; CAS 213338-46-6) is classified as a sesquiterpene meroterpenoid, characterized by a hybrid biosynthetic origin combining:
Its structure features four fused rings, including a decalin system and a chromane unit, with stereochemical complexity confirmed by X-ray crystallography during total synthesis efforts [3]. The biosynthesis likely involves enzymatic prenylation of a resorcylate precursor followed by cationic cyclization—a process biomimetically replicated in laboratory syntheses using Pd(0)-catalyzed decarboxylative allylic rearrangement and chiral Brønsted acid-mediated cyclization [3] [8].
Table 2: Key Structural Features of Hongoquercin A
Property | Description |
---|---|
Molecular Formula | C₂₃H₃₂O₄ |
Molecular Weight | 372.50 g/mol |
Biosynthetic Class | Meroterpenoid (Sesquiterpene + Polyketide) |
Key Functional Groups | Resorcinol, carboxylic acid, tetracyclic ring system |
Stereochemistry | Multiple chiral centers; absolute configuration confirmed by synthesis |
Hongoquercin A emerged during a critical "discovery void" (1987–early 2000s) when novel antibiotic development stagnated despite rising antimicrobial resistance [7]. Its discovery was significant for several reasons:
Despite its promising biology, hongoquercin A did not advance to clinical development, partly due to eukaryotic cytotoxicity (hemolysis) and synthetic complexity limiting scalable production [3] [4].
Table 3: Hongoquercin A in the Antibiotic Development Timeline
Era | Key Antibiotics | Hongoquercin Context |
---|---|---|
Golden Age (1940–1962) | Penicillin, Tetracycline | Post-golden-age discovery |
Discovery Void (1987–) | Limited novel classes | Representative of niche meroterpenoids |
Modern (2000–present) | Lipopeptides, Oxazolidinones | Highlights challenges in translating natural products to clinics |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7